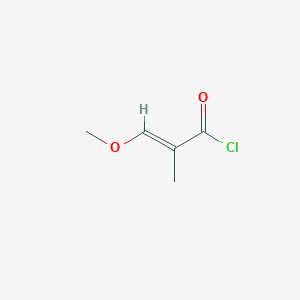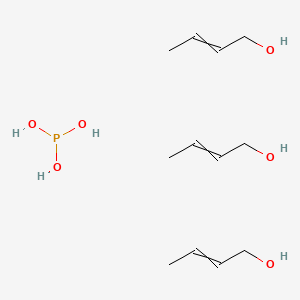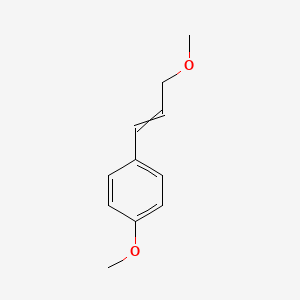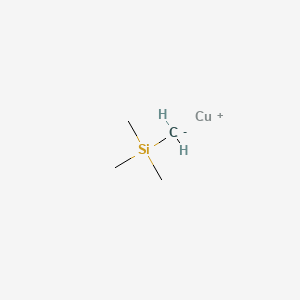![molecular formula C9H7N5 B14655865 3H-imidazo[4,5-f]quinazolin-9-amine CAS No. 53449-43-7](/img/structure/B14655865.png)
3H-imidazo[4,5-f]quinazolin-9-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-imidazo[4,5-f]quinazolin-9-amine is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their significant biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties . This compound, with its unique structure, has garnered attention in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3H-imidazo[4,5-f]quinazolin-9-amine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzamide with formamide under reflux conditions can yield quinazoline derivatives . Another method involves the use of metal catalysts, such as palladium, to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and phase-transfer catalysis are often employed to enhance reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 3H-imidazo[4,5-f]quinazolin-9-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazolines .
Applications De Recherche Scientifique
3H-imidazo[4,5-f]quinazolin-9-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3H-imidazo[4,5-f]quinazolin-9-amine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects . The compound’s structure allows it to interact with multiple targets, making it a versatile molecule in drug development .
Comparaison Avec Des Composés Similaires
Quinazolin-4(3H)-one: Known for its anti-cancer and anti-inflammatory properties.
2-Aminoquinazoline: Used in the synthesis of various pharmaceuticals.
4-Anilinoquinazoline: Noted for its role in cancer treatment.
Uniqueness: 3H-imidazo[4,5-f]quinazolin-9-amine stands out due to its unique imidazoquinazoline structure, which imparts distinct biological activities and chemical reactivity. Its ability to undergo diverse chemical reactions and interact with multiple molecular targets makes it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
53449-43-7 |
|---|---|
Formule moléculaire |
C9H7N5 |
Poids moléculaire |
185.19 g/mol |
Nom IUPAC |
3H-imidazo[4,5-f]quinazolin-9-amine |
InChI |
InChI=1S/C9H7N5/c10-9-7-5(11-4-14-9)1-2-6-8(7)13-3-12-6/h1-4H,(H,12,13)(H2,10,11,14) |
Clé InChI |
WUOUXQVFDCMPNO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C3=C1NC=N3)C(=NC=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


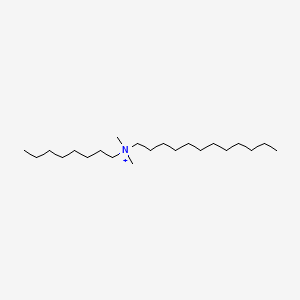
![4-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}butan-2-one](/img/structure/B14655802.png)
![Arsonium, [(4-nitrophenyl)methyl]triphenyl-, bromide](/img/structure/B14655804.png)


![Methyl 2-[2-(methoxycarbonyl)phenyl]hydrazinecarboxylate](/img/structure/B14655823.png)



![1-{5-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-2-methylbenzene-1-sulfonyl}pyrrolidine](/img/structure/B14655836.png)
